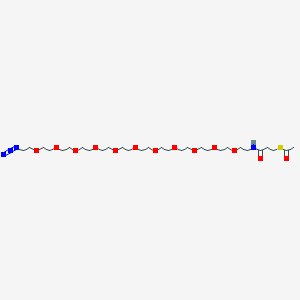
S-Acetyl-ethylene-amide-PEG11-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Acetyl-ethylene-amide-PEG11-azide: is a synthetic organic compound characterized by its unique molecular structure, which includes a PEG (polyethylene glycol) chain and an azide functional group. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Acetyl-ethylene-amide-PEG11-azide typically involves multiple steps, starting with the preparation of the PEG chain. The azide group is then introduced through a substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet research and commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-Acetyl-ethylene-amide-PEG11-azide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Acetyl-ethylene-amide-PEG11-azide is used in the synthesis of various chemical compounds, particularly in click chemistry reactions, where its azide group is highly reactive and useful for forming covalent bonds.
Biology: In biological research, this compound is employed in labeling and tracking experiments, as well as in the development of bioconjugates and drug delivery systems.
Medicine: The compound's ability to form stable linkages makes it valuable in the design of therapeutic agents and diagnostic tools. It is also used in the modification of biomolecules for improved stability and efficacy.
Industry: In industrial applications, this compound is utilized in the production of polymers and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism by which S-Acetyl-ethylene-amide-PEG11-azide exerts its effects involves its reactivity with various molecular targets. The azide group, in particular, participates in click chemistry reactions, forming stable triazole rings. This reactivity is exploited in molecular biology and medicinal chemistry to create bioconjugates and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
S-Acetyl-ethylene-amide-PEG10-azide
S-Acetyl-ethylene-amide-PEG12-azide
S-Acetyl-ethylene-amide-PEG11-aldehyde
Uniqueness: S-Acetyl-ethylene-amide-PEG11-azide stands out due to its optimal chain length and reactivity, making it particularly suitable for click chemistry applications. Its balance of hydrophilicity and reactivity allows for versatile use in various scientific and industrial contexts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Eigenschaften
Molekularformel |
C29H56N4O13S |
|---|---|
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
S-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C29H56N4O13S/c1-28(34)47-27-2-29(35)31-3-5-36-7-9-38-11-13-40-15-17-42-19-21-44-23-25-46-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-32-33-30/h2-27H2,1H3,(H,31,35) |
InChI-Schlüssel |
ILCOIVUAPGJPED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


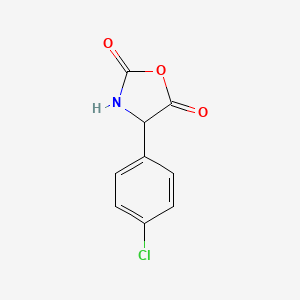
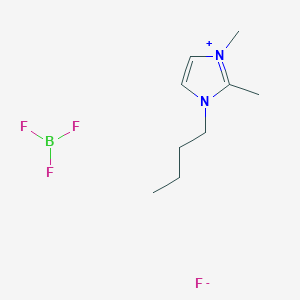
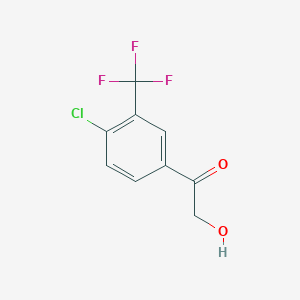
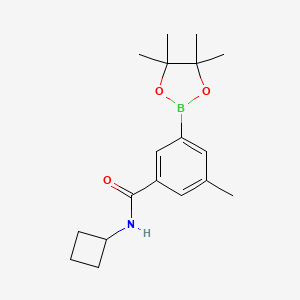
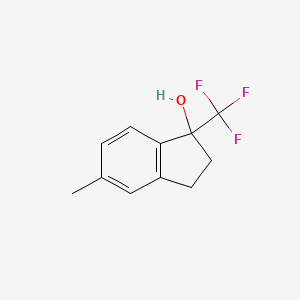
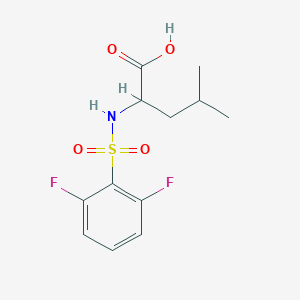
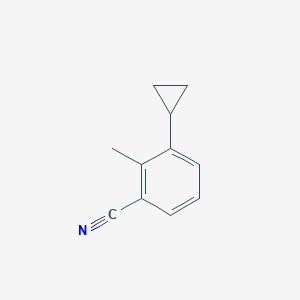
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
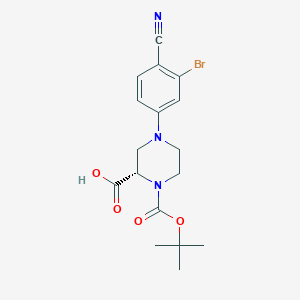
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
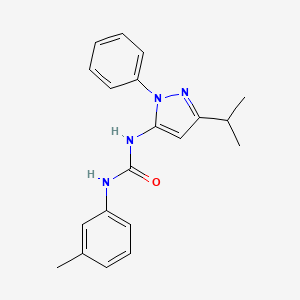
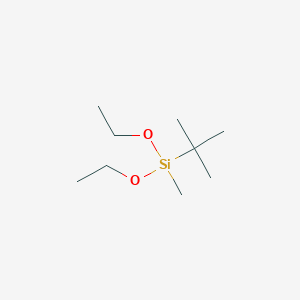
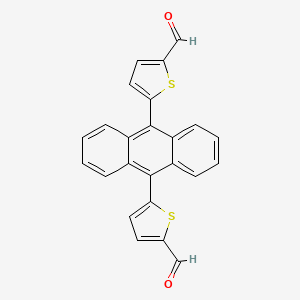
![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)
